CHLGLQBCSUWPSN-UHFFFAOYSA-N
Description
While specific data for CHLGLQBCSUWPSN-UHFFFAOYSA-N is unavailable, analogous compounds in suggest it belongs to a class of trifluoromethyl-substituted pyridine derivatives. Such compounds are often used in medicinal chemistry for their metabolic stability, lipophilicity, and bioactivity. Key properties of the closest analog (CAS 871826-12-9) include:
- Molecular Formula: C₇H₈ClF₃N₂
- Molecular Weight: 212.60 g/mol
- Key Features:
- Trifluoromethyl group: Enhances electron-withdrawing effects and metabolic resistance.
- Pyridine core: Facilitates π-π stacking and hydrogen bonding in target interactions.
- Chlorine substituent: May influence steric and electronic properties.
Properties
Molecular Formula |
C19H20N4O3S2 |
|---|---|
Molecular Weight |
416.514 |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-26-16(24)12-27-19-21-23-17(25)14-11-22(10-13-6-4-3-5-7-13)9-8-15(14)20-18(23)28-19/h3-7H,2,8-12H2,1H3 |
InChI Key |
CHLGLQBCSUWPSN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N=C2S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares CAS 871826-12-9 (as a representative analog) with five structurally related compounds from :
| Compound | CAS No. | Molecular Formula | Molecular Weight | Functional Groups | Key Differences |
|---|---|---|---|---|---|
| CAS 871826-12-9 (Reference) | 871826-12-9 | C₇H₈ClF₃N₂ | 212.60 | Trifluoromethyl, pyridine, chloro | Baseline for comparison |
| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | 144247-81-2 | C₇H₇F₃N₂ | 176.14 | Trifluoromethyl, pyridine, primary amine | Lack of chlorine; amine enhances solubility |
| 5-(Trifluoromethyl)picolinamide | 144247-83-4 | C₈H₆F₃N₂O | 206.14 | Trifluoromethyl, pyridine, amide | Amide group increases hydrogen bonding |
| 2-Methyl-4-(trifluoromethyl)pyridine HCl | 144247-85-6 | C₇H₇ClF₃N | 197.59 | Trifluoromethyl, pyridine, methyl, HCl | Methyl substitution alters steric hindrance |
| 4-(Trifluoromethyl)picolinimidamide HCl | 144247-88-9 | C₇H₈ClF₃N₃ | 229.61 | Trifluoromethyl, pyridine, amidine, HCl | Amidino group enhances basicity |
Key Research Findings
Structural Impact on Physicochemical Properties
- Trifluoromethyl Position : Compounds with trifluoromethyl groups at the 5-position (e.g., 144247-81-2) exhibit higher lipophilicity than those at the 4-position (e.g., 144247-85-6), affecting blood-brain barrier (BBB) permeability .
- Functional Group Variations :
- Amine vs. Amide : The primary amine in 144247-81-2 improves aqueous solubility (TPSA: ~35 Ų) compared to the amide in 144247-83-4 (TPSA: ~55 Ų), which may reduce GI absorption .
- Chlorine Substitution : The chloro group in CAS 871826-12-9 increases molecular weight and may enhance binding to hydrophobic pockets in targets like GPCRs .
Pharmacological Relevance
- GPCR Targeting: Methyl-substituted analogs (e.g., 144247-85-6) are included in GPCR-targeted libraries due to their structural mimicry of endogenous ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
